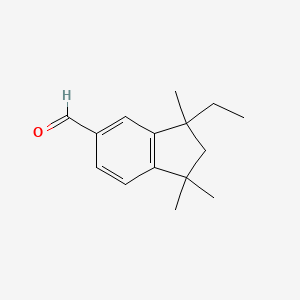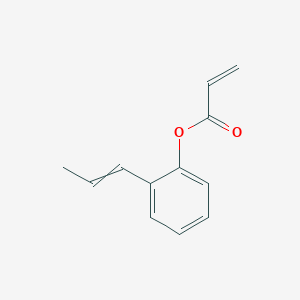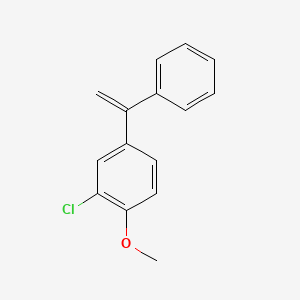
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is an organic compound with the molecular formula C15H13ClO It is a derivative of benzene, featuring a chlorine atom, a methoxy group, and a phenylethenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, anisole (methoxybenzene) is first chlorinated to introduce the chlorine atom at the para position. The resulting 2-chloroanisole is then subjected to a Friedel-Crafts alkylation reaction with styrene to introduce the phenylethenyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale electrophilic aromatic substitution and Friedel-Crafts alkylation reactions. These processes are optimized for high yield and purity, often using catalysts such as aluminum chloride (AlCl3) and reaction conditions that favor the desired substitution patterns.
化学反応の分析
Types of Reactions
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenylethenyl group, converting it to a phenylethyl group.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) can be employed under elevated temperatures.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenylethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit certain enzymes or modulate receptor signaling pathways .
類似化合物との比較
Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of an ethenyl group.
1-Methoxy-4-(2-phenylethenyl)benzene: Lacks the chlorine atom.
4-Methoxystilbene: Similar structure but without the chlorine atom.
Uniqueness
2-Chloro-1-methoxy-4-(1-phenylethenyl)benzene is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds .
特性
CAS番号 |
138534-59-5 |
|---|---|
分子式 |
C15H13ClO |
分子量 |
244.71 g/mol |
IUPAC名 |
2-chloro-1-methoxy-4-(1-phenylethenyl)benzene |
InChI |
InChI=1S/C15H13ClO/c1-11(12-6-4-3-5-7-12)13-8-9-15(17-2)14(16)10-13/h3-10H,1H2,2H3 |
InChIキー |
BSCJHPJFXLEKGC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


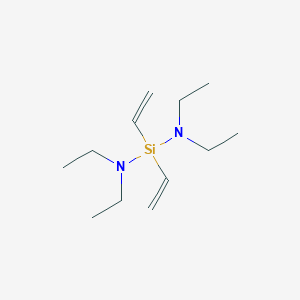
![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
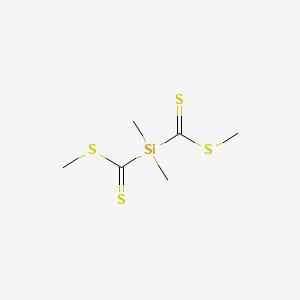
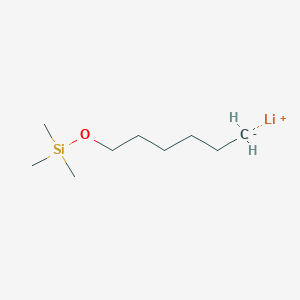
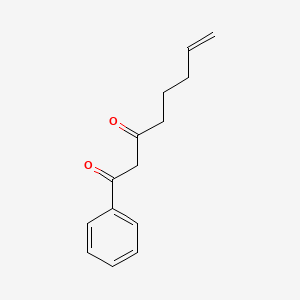
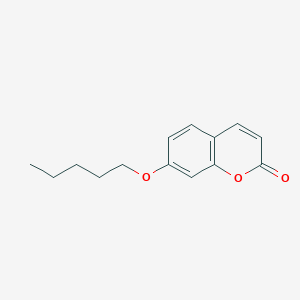
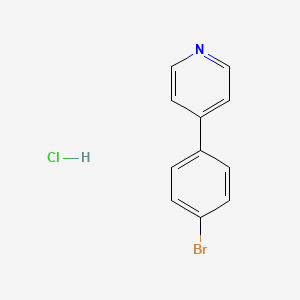
![2,1-Benzisoxazole-4,7-dione, 5-[(4-bromophenyl)amino]-3-methoxy-](/img/structure/B14277519.png)
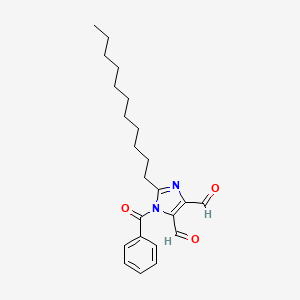
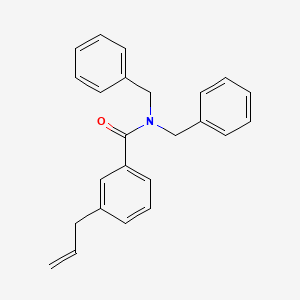
![6-Methyl-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one](/img/structure/B14277541.png)
![N,N'-[(3-Phenylpropane-1,1-diyl)di(4,1-phenylene)]bis(4-methylaniline)](/img/structure/B14277561.png)
